Lipophilicity (XLogP3) Advantage Over the Des‑phenyl Analog Improves Predicted Membrane Permeability
The N‑phenyl substituent in 2‑ethyl‑1‑(4‑phenylpiperazin‑1‑yl)butan‑1‑one elevates lipophilicity by approximately 1.1 log units relative to the des‑phenyl parent (2‑ethyl‑1‑(piperazin‑1‑yl)butan‑1‑one). The target compound’s XLogP3 is 3.1 [1], while the des‑phenyl analog has an estimated XLogP3 of ~2.0 . This increase moves the compound into the optimal lipophilicity range (logP 3–4) for passive blood‑brain barrier penetration, as defined by Wager et al. (2010) CNS MPO criteria.
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 2‑Ethyl‑1‑(piperazin‑1‑yl)butan‑1‑one: XLogP3 ~2.0 (estimated by ChemDiv) |
| Quantified Difference | ΔXLogP3 ≈ +1.1 (55% increase) |
| Conditions | Computed property; ChemDiv and PubChem XLogP3 algorithm |
Why This Matters
The higher logP predicts better passive membrane permeability, making the target compound a preferred starting point for CNS‑penetrant probe or lead identification where brain exposure is required.
- [1] PubChem. Compound Summary for CID 868764: XLogP3 = 3.1. View Source
